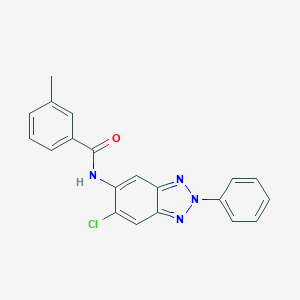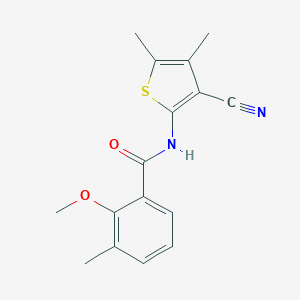![molecular formula C20H24ClN3O2 B244307 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
作用机制
BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide binds to the ATP-binding pocket of BTK, leading to inhibition of its kinase activity and downstream signaling pathways. This results in the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of BTK phosphorylation, downregulation of BCL-2 and MCL-1 expression, and induction of caspase-dependent apoptosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is its potent and selective inhibitory activity against BTK, which makes it an attractive therapeutic target for the treatment of various types of cancers. However, one of the limitations of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is its potential for off-target effects, which may lead to toxicity and adverse effects.
List of
未来方向
1. Clinical trials to evaluate the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide in patients with various types of cancers.
2. Combination therapy with other targeted agents or chemotherapy to enhance the anti-tumor activity of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide.
3. Development of biomarkers to predict response to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide and monitor treatment efficacy.
4. Investigation of the immunomodulatory effects of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide and its potential for combination with immunotherapy.
5. Preclinical studies to evaluate the potential of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-chloro-2-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-2-methylphenoxy) acetone. The resulting product is then reacted with 4-methylpiperazine to form the intermediate 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide. Finally, the intermediate is reacted with 2-(4-methylpiperazin-1-yl)phenyl)acetic acid to form the final product, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models of various types of cancers, including B-cell malignancies, solid tumors, and hematological malignancies. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has potent and selective inhibitory activity against BTK, leading to inhibition of downstream signaling pathways and induction of apoptosis in cancer cells. In vivo studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has significant anti-tumor activity in various animal models of cancer.
属性
分子式 |
C20H24ClN3O2 |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-13-16(21)7-8-19(15)26-14-20(25)22-17-5-3-4-6-18(17)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
InChI 键 |
ROQAJONZYCLUCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)